N-benzyl-4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-nitro-4-oxo-3,4-dihydroquinazoline with benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of reagents, solvents, and reaction conditions is crucial to ensure scalability and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the carbonyl group can lead to the formation of carboxylic acids or esters.
Scientific Research Applications
N-BENZYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant for its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core and exhibit diverse biological activities.
N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide: This compound is structurally similar and has comparable biological properties.
Uniqueness
N-BENZYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is unique due to its specific substitution pattern and the presence of both nitro and benzyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-benzyl-4-(6-nitro-4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C19H18N4O4/c24-18(20-12-14-5-2-1-3-6-14)7-4-10-22-13-21-17-9-8-15(23(26)27)11-16(17)19(22)25/h1-3,5-6,8-9,11,13H,4,7,10,12H2,(H,20,24) |
InChI Key |
HZKIJIAYALXHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.